N-(2-hydroxy-5-methylphenyl)pentanamide
Description
N-(4-Methoxyphenyl)pentanamide (N4MP) is a simplified derivative of the anthelmintic drug albendazole, designed through molecular simplification to retain efficacy while improving pharmacokinetic and safety profiles. Synthesized from 4-anisidine and pentanoic acid, N4MP replaces albendazole’s benzimidazole core with a methoxyphenyl group and an amide-linked pentanoyl chain . Structural characterization via $^1$H NMR, $^{13}$C NMR, and ESI-HRMS confirms its chemical identity, with a purity of 99% (HPLC) and a synthetic accessibility score of 1.34, indicating straightforward synthesis compared to albendazole (score: 2.58) .
N4MP demonstrates potent anthelmintic activity against Toxocara canis larvae (L3), achieving 100% larval mortality at 72 hours in vitro, comparable to albendazole . Crucially, it exhibits significantly lower cytotoxicity in human (SH-SY5Y) and animal (Vero) cell lines, with cell viability >90% at therapeutic concentrations, whereas albendazole reduces viability to <60% under the same conditions . Pharmacokinetic studies using SwissADME predict favorable drug-likeness:
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-(2-hydroxy-5-methylphenyl)pentanamide |
InChI |
InChI=1S/C12H17NO2/c1-3-4-5-12(15)13-10-8-9(2)6-7-11(10)14/h6-8,14H,3-5H2,1-2H3,(H,13,15) |
InChI Key |
DNKSNGQPTRCBSC-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(C=CC(=C1)C)O |
Canonical SMILES |
CCCCC(=O)NC1=C(C=CC(=C1)C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Pharmacological Analogues
Table 1: Key Physicochemical and Pharmacokinetic Properties
Key Findings:
Albendazole vs. N4MP :
- N4MP’s simplified structure reduces topological complexity (TPSA: 38.8 vs. 61.7), enhancing membrane permeability and BBB penetration .
- Lower logP (2.45 vs. 3.12) improves aqueous solubility, reducing hepatotoxicity risks .
- Both inhibit CYP enzymes (N4MP: CYP1A2; albendazole: CYP3A4), but N4MP avoids PAINS alerts, minimizing off-target interactions .
5-Chloro-N-(2-nitrophenyl)pentanamide: Higher TPSA (95.1 Ų) and logP (2.98) suggest poor bioavailability compared to N4MP. No pharmacological data available .
Dopamine D3-Targeted Derivatives (e.g., 7b) :
- Designed for CNS disorders, these compounds feature piperazine-thiophenyl substituents, increasing TPSA (85.3 Ų) and logP (3.75), which may limit BBB penetration despite their intended neuroactivity .
Table 2: Antiparasitic and Cytotoxicity Profiles
| Compound | T. canis L3 Mortality (72h) | Cytotoxicity (Human Cells) | Selectivity Index (SI) |
|---|---|---|---|
| N4MP | 100% | >100 μM | >10 |
| Albendazole | 100% | 20–40 μM | 2–5 |
| Piperazine-based pentanamide (7e) | N/A | N/A | N/A |
Preparation Methods
Reagents and Reaction Mechanism
The most widely documented method involves reacting 2-hydroxy-5-methylaniline with pentanoyl chloride in the presence of a base such as triethylamine (TEA) or pyridine. The base deprotonates the phenolic hydroxyl group, enhancing its nucleophilicity to attack the electrophilic carbonyl carbon of pentanoyl chloride. This results in the formation of the amide bond and the release of hydrogen chloride, which is neutralized by the base.
Procedure and Conditions
A typical procedure involves dissolving 2-hydroxy-5-methylaniline (1.0 equiv) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Pentanoyl chloride (1.2 equiv) is added dropwise at 0–5°C under nitrogen atmosphere, followed by TEA (2.0 equiv). The mixture is stirred at room temperature for 12–24 hours. Completion is monitored via thin-layer chromatography (TLC).
Purification and Yield
The crude product is washed with dilute hydrochloric acid to remove excess base, followed by sodium bicarbonate to eliminate unreacted acyl chloride. Column chromatography (silica gel, ethyl acetate/hexane 1:4) yields pure N-(2-hydroxy-5-methylphenyl)pentanamide as a white solid. Reported yields range from 65% to 78%.
Carbodiimide-Mediated Coupling with Pentanoic Acid
Activation Strategies
An alternative approach employs carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate pentanoic acid. This method avoids handling moisture-sensitive acyl chlorides.
Reaction Setup
2-Hydroxy-5-methylaniline (1.0 equiv) and pentanoic acid (1.1 equiv) are dissolved in dimethylformamide (DMF). EDC (1.5 equiv) and hydroxybenzotriazole (HOBt, 1.5 equiv) are added to prevent racemization. The reaction proceeds at 25°C for 18 hours.
Workup and Efficiency
The mixture is filtered to remove urea byproducts, and the solvent is evaporated under reduced pressure. Recrystallization from ethanol/water (3:1) affords the product in 60–70% yield. This method is preferable for scale-up due to milder conditions.
Catalytic Methods and Solvent Optimization
Base-Catalyzed Acylation
A patent-derived protocol uses potassium carbonate (K₂CO₃) and potassium iodide (KI) in DMF at elevated temperatures. For example, a mixture of 2-hydroxy-5-methylaniline, pentanoic acid, K₂CO₃ (2.0 equiv), and KI (2.0 equiv) is heated to 80°C for 12 hours. The polar aprotic solvent facilitates nucleophilic attack, while KI enhances solubility.
Yield Comparison
This method achieves 45–55% yield after extraction with dichloromethane and column purification. While lower than direct acylation, it avoids stoichiometric bases and simplifies workup.
Comparative Analysis of Synthesis Routes
| Method | Reagents | Conditions | Yield | Advantages |
|---|---|---|---|---|
| Direct acylation | Pentanoyl chloride, TEA | 0–25°C, 12–24 h | 65–78% | High yield, straightforward |
| Carbodiimide coupling | EDC, HOBt, pentanoic acid | 25°C, 18 h | 60–70% | Avoids acyl chlorides |
| Catalytic (K₂CO₃/KI) | K₂CO₃, KI, DMF | 80°C, 12 h | 45–55% | Simplified purification |
Critical Factors Influencing Reaction Efficiency
Solvent Selection
Temperature and Reaction Time
Catalytic Additives
KI acts as a phase-transfer catalyst in DMF, improving ion mobility and reaction homogeneity.
Industrial-Scale Considerations
Cost-Effectiveness
Pentanoyl chloride is cost-prohibitive for large-scale synthesis, making carbodiimide methods more viable despite moderate yields.
Q & A
Q. What are the critical steps in synthesizing N-(2-hydroxy-5-methylphenyl)pentanamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling a pentanoyl chloride derivative with 2-hydroxy-5-methylaniline under basic conditions. Key steps include:
- Amide bond formation : Use anhydrous solvents (e.g., dichloromethane) and a base (e.g., triethylamine) to drive the reaction .
- Purification : Normal-phase chromatography (e.g., 10% methanol in dichloromethane) followed by reverse-phase chromatography (e.g., 30% acetonitrile/0.1% formic acid) improves purity .
- Yield optimization : Control stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and reaction time (12–24 hrs) to minimize side products.
Q. Which spectroscopic techniques are essential for structural confirmation, and how should data be interpreted?
- Methodological Answer :
- ¹H NMR : Focus on diagnostic peaks:
- Hydroxyl proton : ~9.5 ppm (broad, exchangeable) .
- Methyl groups : 2.2–2.4 ppm (singlet for aromatic methyl) and 1.5–1.7 ppm (pentanamide chain) .
- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., cleavage at the amide bond) .
- IR Spectroscopy : Validate amide C=O stretch (~1650 cm⁻¹) and O-H stretch (~3200 cm⁻¹) .
Advanced Research Questions
Q. How can computational tools like AutoDock Vina predict the binding mode of this compound to a target protein?
- Methodological Answer :
- Grid Setup : Define a search space around the protein’s active site (e.g., 20 ų box) .
- Scoring Function : Use the Vina scoring function (improved accuracy over AutoDock 4) to rank binding poses .
- Validation : Compare docking results with experimental data (e.g., mutagenesis or SPR binding assays) to refine predictions .
Q. How can researchers resolve discrepancies in reported binding affinities across studies?
- Methodological Answer :
- Assay standardization : Use consistent buffer conditions (pH 7.4, 150 mM NaCl) and controls (e.g., known inhibitors) .
- Orthogonal techniques : Validate affinity via surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to cross-check results .
- Purity verification : Ensure compound purity (>95% by HPLC) to exclude confounding effects from impurities .
Q. What strategies are recommended for evaluating functional group reactivity in derivatization?
- Methodological Answer :
- Hydroxyl group modification : Protect with tert-butyldimethylsilyl (TBDMS) ethers during synthetic steps to prevent undesired oxidation .
- Amide stability : Test resistance to hydrolysis under physiological conditions (pH 2–9, 37°C) to assess suitability for in vivo studies .
- Electrophilic substitution : Explore regioselective bromination or nitration at the aromatic ring using directing group effects .
Data Analysis & Experimental Design
Q. How should researchers design dose-response experiments to determine IC₅₀ values for enzyme inhibition?
- Methodological Answer :
- Concentration range : Use 10⁻¹⁰ to 10⁻⁴ M in logarithmic increments .
- Controls : Include a positive inhibitor (e.g., staurosporine for kinases) and vehicle (DMSO <0.1%) .
- Data fitting : Apply nonlinear regression (e.g., GraphPad Prism) to sigmoidal curves for IC₅₀ calculation .
Q. What experimental parameters influence solubility, and how can they be optimized for assays?
- Methodological Answer :
- Solvent selection : Use DMSO for stock solutions (≤10 mM) and dilute in assay buffer with surfactants (e.g., 0.01% Tween-20) to prevent precipitation .
- pH adjustment : Solubilize the compound at pH 6–8, leveraging the hydroxyl group’s ionization .
- Co-solvents : Test cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility .
Tables for Key Data
| Synthetic Yield Optimization |
|---|
| Condition |
| ------------------------ |
| Standard protocol |
| Extended reaction time |
| Reverse-phase cleanup |
| ¹H NMR Chemical Shifts |
|---|
| Proton Environment |
| ------------------------- |
| Aromatic -OH |
| Aromatic -CH₃ |
| Pentanamide -CH₂ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
